6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol
Description
Properties
CAS No. |
820231-96-7 |
|---|---|
Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
6-[5-[[(2S)-pyrrolidin-2-yl]methoxy]pyridin-3-yl]hex-5-yn-1-ol |
InChI |
InChI=1S/C16H22N2O2/c19-9-4-2-1-3-6-14-10-16(12-17-11-14)20-13-15-7-5-8-18-15/h10-12,15,18-19H,1-2,4-5,7-9,13H2/t15-/m0/s1 |
InChI Key |
UTMIJSXZWDMPBS-HNNXBMFYSA-N |
Isomeric SMILES |
C1C[C@H](NC1)COC2=CN=CC(=C2)C#CCCCCO |
Canonical SMILES |
C1CC(NC1)COC2=CN=CC(=C2)C#CCCCCO |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategy
The synthesis involves three primary components:
- Pyridine Core Modification : Introduction of the [(2S)-pyrrolidin-2-yl]methoxy group.
- Alkyne Chain Installation : Incorporation of the hex-5-yn-1-ol moiety via coupling reactions.
- Chiral Center Construction : Synthesis or resolution of the (2S)-pyrrolidin-2-ylmethyl group.
Pyridine Core Functionalization
Step 1: Halogenation of Pyridine
A 3-substituted pyridine derivative (e.g., 5-bromo-pyridin-3-ol) serves as the starting material. Halogenation at the 5-position allows subsequent nucleophilic substitution or cross-coupling reactions.
Step 2: Ether Formation
The methoxy group is introduced via:
- Mitsunobu Reaction : Coupling of (2S)-pyrrolidin-2-ylmethanol with a 5-hydroxy-pyridine derivative using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
- Nucleophilic Substitution : Reaction of (2S)-pyrrolidin-2-ylmethyl bromide with a pyridinol under basic conditions (e.g., K₂CO₃ in DMF).
Table 1: Ether Formation Methods
| Method | Reagents/Catalysts | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Mitsunobu Reaction | DEAD, PPh₃ | THF, 0°C to RT | 50–70 | |
| Nucleophilic Substitution | (2S)-Pyrrolidin-2-ylmethyl bromide, K₂CO₃ | DMF, 60°C, 12h | 60–75 |
Alkyne Chain Installation
Step 1: Sonogashira Coupling
The hex-5-yn-1-ol chain is introduced via palladium-catalyzed coupling of a halogenated pyridine derivative with 5-hexyn-1-ol. Key conditions include:
Step 2: Deprotection (if applicable)
If the alkyne is protected (e.g., as a TMS ether), deprotection is performed using K₂CO₃ in methanol.
Table 2: Sonogashira Coupling Optimization
| Substrate | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Bromo-pyridin-3-ol | Pd(PPh₃)₄ (5%), CuI (10%) | Et₃N | THF | 70–85 | |
| 5-Iodo-pyridin-3-ol | PdCl₂(dppf) (2%), CuI (4%) | K₂CO₃ | DMF/Toluene | 60–75 |
Chiral Center Construction
Step 1: Enantioselective Synthesis
The (2S)-pyrrolidin-2-ylmethyl group is synthesized via:
- Asymmetric Catalysis : Organocatalytic 1,4-addition of N-Boc-O-TBS-protected hydroxylamine to α,β-unsaturated aldehydes (MacMillan protocol).
- Chiral Resolution : Racemic pyrrolidin-2-ylmethanol is resolved using chiral chromatography or enzymatic methods.
Step 2: Alcohol Protection
The (2S)-pyrrolidin-2-ylmethanol is protected as a TBS or Boc ether to prevent racemization during subsequent steps.
Full Synthetic Route
Route A: Linear Synthesis
- Halogenation : 3-Hydroxypyridine → 5-bromo-3-hydroxypyridine (Br₂, H₂SO₄, 0°C).
- Ether Formation : Mitsunobu reaction with (2S)-pyrrolidin-2-ylmethanol → 5-[(2S)-pyrrolidin-2-ylmethoxy]-3-hydroxypyridine.
- Sonogashira Coupling : Pd(PPh₃)₄, CuI, Et₃N → 6-(5-{[(2S)-pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol.
Route B: Convergent Synthesis
Key Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to convert alkyne groups to alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with nicotinic acetylcholine receptors, which play a role in neurotransmission.
Medicine: Potential therapeutic agent for neurological and psychiatric disorders, including depression and anxiety.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by selectively binding to nicotinic acetylcholine receptors, particularly the α4β2 subtype. This binding modulates the receptor’s activity, leading to changes in neurotransmitter release and neuronal excitability. The compound acts as a partial agonist, meaning it activates the receptor but to a lesser extent than the natural ligand, acetylcholine .
Comparison with Similar Compounds
Heterocyclic Ring Size and Receptor Selectivity
- Sazetidine-A (Azetidine) : The smaller azetidine ring enhances conformational rigidity, favoring high α4β2-nAChR selectivity (EC₅₀ = 0.7 µM) and partial agonism. It shows negligible activity at α4β4 or α3β4 subtypes .
- Pyrrolidine Analog : The larger pyrrolidine ring may reduce α4β2 selectivity due to steric effects but could improve binding kinetics via increased hydrophobic interactions .
Substitutent Effects
- 1-Methylpyrrolidine Derivative: Methylation at the pyrrolidine nitrogen increases lipophilicity (logP = 1.8 vs.
Pharmacological Outcomes
- Antidepressant Potential: Sazetidine-A demonstrates efficacy in the forced swim test (FST), reducing immobility time by 40% at 1 mg/kg, comparable to imipramine . The pyrrolidine variant’s antidepressant profile remains unconfirmed but is hypothesized to differ due to altered receptor kinetics .
Biological Activity
6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol, also known by its CAS number 820231-96-7, is a compound of interest due to its potential biological activities, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs). This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 274.36 g/mol. The compound features a pyridine ring substituted with a pyrrolidine moiety and an alkyne functional group, which may contribute to its biological activity.
Nicotinic Acetylcholine Receptor Binding
Research indicates that compounds structurally similar to this compound exhibit significant binding affinity for nAChRs, particularly the α4β2 subtype. For example, related compounds have shown Ki values in the nanomolar range, indicating potent receptor interactions.
Table 1: Binding Affinities of Related Compounds
| Compound Name | Receptor Type | Ki (nM) | Selectivity |
|---|---|---|---|
| Compound A | α4β2-nAChR | 1.2 | High |
| Compound B | α3β4-nAChR | 4700 | High |
| This compound | α4β2-nAChR | TBD | TBD |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the pyridine and pyrrolidine rings significantly influence the binding affinity and selectivity for nAChRs. For instance, the introduction of different substituents at various positions on the pyridine ring can enhance selectivity for specific receptor subtypes.
Key Findings:
- Pyrrolidine Substitution : The presence of a pyrrolidine ring enhances binding affinity compared to piperidine analogs.
- Alkyne Functional Group : The alkyne moiety contributes to the overall stability and interaction profile of the compound with nAChRs.
Case Studies
Case Study 1: Antidepressant-Like Effects
In animal models, related compounds with similar structures have demonstrated antidepressant-like effects in forced swim tests. These findings suggest that this compound may also possess potential therapeutic effects in treating mood disorders.
Case Study 2: Cancer Cell Studies
Another study explored the effects of related nAChR ligands on centrosome amplification in cancer cells. Compounds demonstrated the ability to induce multipolar spindle formation, leading to increased cell death in centrosome-amplified cancer cells. This suggests potential applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
